![molecular formula C22H20N2O4S B2498771 2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid CAS No. 1869395-97-0](/img/structure/B2498771.png)
2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
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Description
Synthesis Analysis
The synthesis of thiazole and its derivatives involves multiple steps, including the interaction of different precursor compounds under specific conditions. For example, the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/TEA solution at room temperature (Mohamed, 2014).
Molecular Structure Analysis
X-ray crystallography is often used to determine the stereochemical structure of thiazole derivatives unambiguously. For instance, the stereochemical structure of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a related compound, was determined by X-ray crystallography, highlighting the importance of structural analysis in understanding these molecules (Kanai et al., 1993).
Chemical Reactions and Properties
Thiazole compounds participate in a variety of chemical reactions, forming new derivatives with potentially useful properties. The synthesis of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy)acetic acid exemplifies the versatility of thiazole derivatives in chemical synthesis (Noolvi et al., 2016).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various domains. The crystal structure of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, for example, reveals insights into the compound's stability and reactivity (Kennedy et al., 1999).
Chemical Properties Analysis
The reactivity of thiazole derivatives with various reagents leads to the formation of new compounds with diverse chemical properties. The reaction of acylaminocyanoesters with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, leading to substituted aminothiazoles, illustrates the complex chemical behavior and versatility of these compounds (Golankiewicz et al., 1985).
Scientific Research Applications
Synthesis and Chemical Transformations
This compound is a precursor in the synthesis of complex heterocyclic structures, demonstrating its utility in creating biologically active molecules and intermediates for further chemical transformations. For instance, the preparation of thiazole-carboxylate derivatives involves reactions that showcase the compound's reactivity towards various reagents under different conditions, leading to a range of products with potential pharmacological activities (Martina Žugelj et al., 2009; H. M. Mohamed, 2014).
Antimicrobial Activity Research
Research into the antimicrobial properties of thiazole derivatives synthesised from this compound has been conducted, with some derivatives showing promise against various bacterial and fungal isolates. This highlights its potential as a starting point for developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Molecular Docking and Enzyme Inhibition Studies
The compound has also been explored in the context of enzyme inhibition, with derivatives being evaluated against enzymes such as acetylcholinesterase and β-glucosidase. These studies not only help in understanding the compound's potential therapeutic applications but also in the design of enzyme inhibitors for treating diseases (Ayesha Babar et al., 2017).
Bioimaging Applications
Furthermore, derivatives of this compound have been investigated for their photophysical properties and potential applications in bioimaging. The exploration of two-photon absorption properties and imaging capabilities signifies its utility in developing novel imaging agents for biomedical research (A. Morales et al., 2010).
properties
IUPAC Name |
2-(2-ethyl-1,3-thiazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-2-19-23-18(12-29-19)20(21(25)26)24-22(27)28-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,20H,2,11H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCLJKRSNOXRHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
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